3-Fluoro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: is an organic compound with the molecular formula C₁₂H₁₈FN₃. It is a substituted aniline derivative, where the aniline ring is substituted with a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position. This compound is used as an important building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3-fluoroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of substituted anilines with biological targets, such as enzymes and receptors .
Medicine: The compound is a key intermediate in the synthesis of various drugs, particularly those targeting central nervous system disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperazine ring play crucial roles in enhancing the binding affinity and specificity of the compound to its targets. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the piperazine ring, making it less versatile in biological applications.
4-(4-Methylpiperazin-1-yl)aniline: Lacks the fluorine atom, which reduces its binding affinity to certain targets.
3-Fluoro-4-(piperazin-1-yl)aniline: Similar structure but without the methyl group on the piperazine ring, affecting its pharmacokinetic properties .
Uniqueness: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is unique due to the presence of both the fluorine atom and the 4-methylpiperazine group, which together enhance its chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUCAPKOUZKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382418 | |
Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-99-8 | |
Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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